
NVP-2
Vue d'ensemble
Description
NVP-2 est un inhibiteur sélectif de la kinase dépendante des cyclines 9 (CDK9) compétitif pour l'ATP. Il est connu pour son activité inhibitrice puissante contre CDK9/CycT, avec une valeur de CI50 de 0,514 nanomolaire. This compound présente également des effets inhibiteurs sur d'autres kinases dépendantes des cyclines telles que CDK1/CycB, CDK2/CycA et CDK16/CycY . Ce composé est principalement utilisé en recherche scientifique pour étudier la régulation du cycle cellulaire et l'apoptose.
Applications De Recherche Scientifique
Small Cell Lung Cancer (SCLC)
NVP-2 has shown promise as a therapeutic agent against SCLC, particularly in cases that are chemo-refractory or resistant. Studies indicate that treatment with this compound results in significant cell death by inhibiting RNA polymerase II phosphorylation and reducing MCL-1 levels .
Leukemia
Research has demonstrated that this compound effectively inhibits the proliferation of leukemia cell lines such as Jurkat and SUP-T11. The compound's ability to induce apoptosis in these cells positions it as a potential therapeutic option for leukemia treatment .
Combination Therapies
This compound is being explored in combination with other agents like Orlistat to enhance its therapeutic effects. This approach aims to leverage metabolic reprogramming associated with cell cycle dysregulation to improve treatment outcomes .
Comparative Efficacy
A comparative analysis of this compound with other CDK9 inhibitors highlights its superior selectivity and potency:
Inhibitor | IC50 (nM) | Mechanism | Efficacy |
---|---|---|---|
This compound | 0.5 | Inhibits CDK9, reduces RNA pol II phosphorylation | High efficacy in SCLC and leukemia cells |
Dinaciclib | 4 | Broad-spectrum CDK inhibition | Effective but less selective |
THAL-SNS-032 | Variable | Induces degradation of CDK9 | Variable efficacy across cell types |
Case Study 1: Inhibition of CDK9 in SCLC
A study involving mouse models demonstrated that this compound treatment led to significant tumor regression in SCLC by effectively inhibiting CDK9 activity. The results indicated a marked decrease in tumor size and increased survival rates among treated mice compared to controls .
Case Study 2: Efficacy in Leukemia Models
In vitro experiments using Jurkat and SUP-T11 cell lines treated with this compound showed a reduction in cell viability by over 70%. The mechanism was attributed to the induction of apoptosis through the downregulation of anti-apoptotic proteins .
Mécanisme D'action
Target of Action
NVP-2 is a potent and selective ATP-competitive cyclin-dependent kinase 9 (CDK9) probe . CDK9 is a protein pivotal to a wide range of cellular functions, most importantly cell division and transcription . Dysregulations of CDK9 have been implicated as prominent drivers of tumorigenesis .
Mode of Action
This compound inhibits CDK9/CycT activity with an IC50 of 0.514 nM . It binds directly to CDK9 and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site .
Biochemical Pathways
This compound affects the CDK9 pathway, which is a key regulator of transcription . Dysregulation of the CDK9 pathway has been observed in various hematological and solid malignancies . This compound displayed antiproliferative activity against numerous leukemia cell lines, associated with downregulation of MCL-1 and induction of apoptosis . RNA sequencing and ChIP-seq analysis have shown that this compound downregulated a large percentage of total mRNA in MOLT4 cells and increased the localization of RNAP II near promoter-proximal regions .
Result of Action
This compound induces cell apoptosis . It has shown significant antiproliferative activity against leukemia cell lines, associated with downregulation of MCL-1 and induction of apoptosis . It also increases the localization of RNAP II near promoter-proximal regions .
Analyse Biochimique
Biochemical Properties
NVP-2 plays a crucial role in biochemical reactions by inhibiting CDK9/CycT activity with an IC50 value of 0.51 nmol/L . It exhibits more than 1,000-fold selectivity over other CDKs such as CDK1/CycB, CDK2/CycA, and CDK16/CycY . This compound interacts with the ATP active pocket of the CDK9 protein, competitively binding to it and exerting its inhibitory effects . This interaction disrupts the phosphorylation of RNA polymerase II, leading to the inhibition of transcription elongation and subsequent antitumor effects .
Cellular Effects
This compound has been shown to significantly inhibit the proliferation of leukemia cells such as Jurkat, SKW-3, and SUP-T11, and induce apoptosis in MOLT4 leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK9, this compound disrupts the transcriptional regulation of genes involved in cell cycle progression and survival, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP active pocket of CDK9, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of RNA polymerase II, which is essential for transcription elongation . As a result, the expression of genes involved in cell cycle progression and survival is downregulated, leading to the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Over time, this compound continues to inhibit CDK9 activity, leading to sustained antitumor effects and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK9 activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and systemic toxicity . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . This compound affects metabolic flux and metabolite levels by inhibiting CDK9 activity, which in turn influences the transcriptional regulation of genes involved in metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to CDK9 and other cellular components . This compound is able to penetrate cell membranes and reach its target sites within the cell, ensuring its effective inhibition of CDK9 activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CDK9 . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to CDK9 and RNA polymerase II to effectively inhibit transcription elongation . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de NVP-2 implique un processus en plusieurs étapes. Les étapes clés comprennent :
- Cyclisation du malononitrile avec le 1-bromo-2-(2-bromoéthoxy)éthane.
- Réduction et substitution nucléophile avec le 2-bromo-6-fluoropyridine.
- Réaction de Suzuki–Miyaura avec l'acide (5-chloro-2-fluoropyridin-4-yl)boronique.
- Déprotection des intermédiaires protégés par Boc .
Méthodes de production industrielle : le processus de synthèse est conçu pour être efficace, sûr et adapté à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : NVP-2 subit diverses réactions chimiques, notamment :
Réactions de substitution : Impliquant une substitution nucléophile avec des intermédiaires halogénés.
Réactions de réduction : Réduction des groupes nitrile en amines.
Réactions de cyclisation : Formation de structures cycliques à partir de précurseurs linéaires.
Réactifs et conditions courants :
Réactifs : Malononitrile, 1-bromo-2-(2-bromoéthoxy)éthane, 2-bromo-6-fluoropyridine, acide (5-chloro-2-fluoropyridin-4-yl)boronique.
Conditions : Conditions de réaction douces, évitant les réactifs agressifs et les températures extrêmes.
Principaux produits : Le principal produit de ces réactions est this compound, avec une sélectivité et un rendement élevés .
Comparaison Avec Des Composés Similaires
Flavopiridol: Another CDK9 inhibitor with broader kinase inhibition.
Dinaciclib: A potent CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Uniqueness of NVP-2: this compound is unique due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .
Activité Biologique
NVP-2 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription by phosphorylating RNA polymerase II. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells.
- Chemical Name : 4-[[[5'-Chloro-2'-[[ trans-4-[[(1 R)-2-methoxy-1-methylethyl]amino]cyclohexyl]amino][2,4'-bipyridin]-6-yl]amino]methyl]tetrahydro-2 H-pyran-4-carbonitrile
- Purity : ≥97%
- IC50 : 0.5 nM for CDK9, with selectivity over 468 kinases, including DYRK1B (IC50 = 350 nM) and minimal binding to CDK7 and CDK13 (IC50 > 10 μM) .
This compound functions as an ATP-competitive inhibitor , meaning it competes with ATP for binding to the active site of CDK9. This inhibition leads to the disruption of transcriptional processes, particularly affecting the phosphorylation of RNA polymerase II, which is essential for mRNA elongation .
In Vitro Studies
This compound has shown significant efficacy in various cancer cell lines:
- MOLT4 Cells : this compound inhibited proliferation and induced apoptosis effectively .
- Leukemia Cell Lines : Studies indicated that this compound significantly inhibited the proliferation of leukemia cells such as Jurkat and SUP-T11 .
Case Studies and Research Findings
Recent studies have demonstrated the biological impact of this compound on cancer cells:
- Inhibition of Anti-apoptotic Factors : this compound treatment resulted in decreased levels of anti-apoptotic proteins such as MCL-1 and cFLIP, promoting apoptosis in cancer cells .
- Synergistic Effects : In combination with other therapies, this compound has been shown to enhance the efficacy of treatments targeting Bcl-2 family members in various cancers, including small cell lung cancer (SCLC) .
Selectivity Profile of this compound
Kinase | IC50 (nM) | Selectivity Ratio |
---|---|---|
CDK9 | 0.5 | - |
DYRK1B | 350 | 700-fold |
CDK7 | >10,000 | >20,000-fold |
CDK13 | >10,000 | >20,000-fold |
Summary of Biological Effects
Propriétés
IUPAC Name |
4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQSXLXAXOPJ-QNGMFEMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of NVP-2?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [, , ]
Q2: What is the role of CDK9 in cells, and how does this compound affect it?
A2: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which regulates RNA Polymerase II-dependent transcription. By inhibiting CDK9, this compound disrupts transcriptional processes essential for cell growth and survival. [, , ]
Q3: What are the downstream effects of this compound's inhibition of CDK9?
A3: this compound has been shown to suppress key cancer pathways, including MAPK, mTOR, and PI3K signaling. This suppression is achieved by downregulating the expression of crucial genes within these pathways, such as EGFR, KRAS, and BRAF. []
Q4: Does this compound impact the expression of oncogenes like c-MYC and MCL-1?
A4: Unlike its effect in hematologic malignancies, this compound doesn't consistently suppress c-MYC and MCL-1 expression in colorectal cancer models. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C26H33ClN8O2, and its molecular weight is 525.05 g/mol. (Derived from the provided chemical name)
Q6: Is there spectroscopic data available for this compound?
A6: While the provided research abstracts don't delve into detailed spectroscopic data, they highlight that the compound has been successfully synthesized and characterized. [, ]
Q7: Is there information about this compound's compatibility and stability under various conditions?
A7: The provided research primarily focuses on the biological activity of this compound and doesn't provide specific details about its material compatibility or stability under varying conditions.
Q8: What cell lines and models have been used to investigate the efficacy of this compound?
A8: this compound has demonstrated potent antitumor activity in preclinical studies using various models: * Cell lines: Human CRC cell lines, including BRAF-mutant CRC lines. [] * Patient-derived models: Patient-derived organoids (PDOs) and xenografts (PDXs) of various breast cancer subtypes, including those resistant to endocrine therapy and palbociclib. [, ]
Q9: What is the efficacy of this compound in models of endocrine-resistant breast cancer?
A9: this compound has shown effectiveness in long-term estrogen deprived (LTED) breast cancer cells, including those with acquired resistance to palbociclib. This suggests potential for treating advanced, endocrine-resistant breast cancer. []
Q10: What is the effect of combining this compound with other anti-cancer agents?
A10: Synergistic effects have been observed when combining this compound with: * BRAF inhibitors: In BRAF-mutant CRC models, combining this compound with BRAF inhibitors (encorafenib and dabrafenib) led to significantly enhanced growth suppression in vitro and in vivo compared to single agents. [] * Palbociclib: In palbociclib-resistant breast cancer models, combining this compound with palbociclib demonstrated synergistic growth inhibition. []
Q11: Are there known resistance mechanisms to this compound?
A11: While specific resistance mechanisms to this compound are not detailed in the provided abstracts, research highlights the need to further investigate potential resistance pathways, especially considering the frequent development of resistance to PARP inhibitors in BRCA-deficient cancers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.